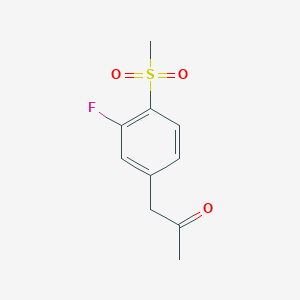

1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-methylsulfonylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3S/c1-7(12)5-8-3-4-10(9(11)6-8)15(2,13)14/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAFQFPMDIGNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722308 | |

| Record name | 1-[3-Fluoro-4-(methanesulfonyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593960-58-8 | |

| Record name | 1-[3-Fluoro-4-(methanesulfonyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Fluoro 4 Methylsulfonyl Phenyl Propan 2 One

Chemo-selective Synthesis Routes and Optimization Strategies

Achieving the target structure with high purity requires careful selection of reactions that selectively modify the intended functional groups without affecting others. Optimization focuses on maximizing yield and minimizing byproducts through the systematic variation of catalysts, solvents, and reaction conditions.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for constructing the carbon-carbon bond between the aromatic ring and the propanone side chain. The Suzuki-Miyaura coupling is a particularly relevant approach, often utilizing a boronic acid or ester derivative of the fluoro-methanesulfonyl-benzene core.

A plausible synthetic route involves the coupling of an aryl halide, such as 4-bromo-2-fluoro-1-methanesulfonyl-benzene, with a propanone-containing organoboron reagent. The catalytic cycle for such a reaction typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com The choice of ligand, base, and solvent system is critical for optimizing reaction efficiency and preventing side reactions like dehalogenation or homo-coupling.

Table 1: Hypothetical Suzuki Coupling Conditions for Synthesis

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂ | Often effective for coupling reactions involving complex substrates. mdpi.com |

| Aryl Halide | 4-bromo-2-fluoro-1-methanesulfonyl-benzene | A key precursor that can be synthesized from commercially available materials. chemicalbook.com |

| Coupling Partner | Acetone (B3395972) enolate equivalent or a boronic ester of acetone | To introduce the propanone moiety. |

| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |

| Solvent | Dioxane/Water or Toluene/Water | Biphasic solvent systems are common for Suzuki couplings. |

| Temperature | 80-110 °C | To ensure a reasonable reaction rate. |

Direct functionalization methods aim to introduce the carbonyl group onto a pre-existing aromatic structure. Friedel-Crafts acylation is a classic method, though it can suffer from regioselectivity issues with substituted aromatic rings. For the synthesis of 1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one, acylation of 2-fluoro-1-(methylsulfonyl)benzene with a propanoyl halide or anhydride (B1165640) could be explored. The directing effects of the fluoro and methylsulfonyl groups would heavily influence the position of the incoming acyl group, requiring careful optimization to achieve the desired isomer.

Modern approaches involving transition-metal-catalyzed C-H activation offer a more direct and potentially more selective alternative. These methods could enable the direct coupling of 3-fluoro-4-(methylsulfonyl)benzene derivatives with reagents that install the propanone side chain, bypassing the need to pre-functionalize the aromatic ring with a halide or boronic acid.

While the target compound, this compound, is achiral, the principles of stereoselective synthesis are relevant when considering the synthesis of chiral derivatives or analogues. Methodologies for the stereoselective introduction of a propanone unit often involve the use of chiral auxiliaries or asymmetric catalysis. For instance, a chiral precursor containing the 3-fluoro-4-(methylsulfonyl)phenyl group could undergo a stereocontrolled reaction with an acetone enolate or its equivalent. This would be crucial if the ultimate goal is the synthesis of a single enantiomer of a more complex downstream product.

Development of Novel Precursors and Intermediates

The efficient synthesis of the target molecule relies heavily on the availability of well-designed precursors. A key intermediate is the substituted aromatic core, such as 4-bromo-2-fluoro-1-methanesulfonyl-benzene . This precursor can be prepared from 4-bromo-2-fluorothioanisole (B1291360) via an oxidation reaction using an agent like Oxone. chemicalbook.com This bromo-derivative is then readily converted into other useful intermediates, such as the corresponding boronic acid pinacol (B44631) ester, 2-(3-fluoro-4-methanesulfonyl-phenyl)-4,4,5,5-tetramethyl- orgsyn.orgctfassets.netsruc.ac.ukdioxaborolane , via a palladium-catalyzed borylation reaction. chemicalbook.com

Table 2: Key Precursors and Their Synthetic Utility

| Precursor | Structure | Synthetic Role |

| 4-bromo-2-fluoro-1-methanesulfonyl-benzene | Br-C₆H₃(F)-SO₂CH₃ | Starting material for palladium-catalyzed cross-coupling or conversion to an organometallic reagent. |

| 2-(3-fluoro-4-methanesulfonyl-phenyl)-4,4,5,5-tetramethyl- orgsyn.orgctfassets.netsruc.ac.ukdioxaborolane | (pinacol)B-C₆H₃(F)-SO₂CH₃ | Key intermediate for Suzuki-Miyaura cross-coupling reactions. chemicalbook.com |

| 2-fluoro-1-(methylsulfonyl)benzene | C₆H₄(F)-SO₂CH₃ | Potential starting material for direct C-H activation or functionalization reactions. |

Green Chemistry Principles and Sustainable Synthesis

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact and improve process safety and cost-effectiveness. ctfassets.netpharmacyjournal.org Key strategies include minimizing waste, maximizing atom economy, and using less hazardous chemicals. ctfassets.net

Table 3: Comparison of Traditional vs. Green Chemistry Approaches

| Principle | Traditional Approach | Green Chemistry Approach |

| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., 2-MeTHF, water), solvent-free conditions. mt.com |

| Reagents | Stoichiometric reagents | Catalytic amounts of reagents (e.g., transition metals, biocatalysts). ctfassets.net |

| Atom Economy | Multi-step synthesis with protecting groups | Convergent synthesis, minimizing steps and maximizing incorporation of starting materials into the final product. |

| Energy Use | High-temperature reflux for extended periods | Microwave-assisted synthesis, flow chemistry for better heat transfer, lower temperature catalysts. sruc.ac.uk |

Flow Chemistry and Continuous Processing for Scalable Synthesis Research

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing for the synthesis of fine chemicals and active pharmaceutical ingredients. researchgate.net By performing reactions in a continuously flowing stream through a reactor, this technology allows for superior control over reaction parameters such as temperature, pressure, and mixing. nih.govpolimi.it

For the synthesis of this compound, a multi-step flow process could be designed. uc.pt For example, the initial oxidation of a thioether precursor could be performed in one reactor module, with the output stream feeding directly into a second module for a palladium-catalyzed cross-coupling reaction. This integration of steps can reduce manual handling, improve safety when dealing with hazardous reagents or unstable intermediates, and facilitate rapid process optimization and scale-up. nih.govmdpi.com The enhanced heat and mass transfer in microreactors can also lead to higher yields and selectivities compared to batch processes. polimi.it

Table 4: Potential Advantages of Flow Chemistry for Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Safety | Handling of large quantities of hazardous materials; potential for thermal runaways. | Small reactor volumes contain only minimal amounts of material at any given time, enhancing safety. nih.gov |

| Scalability | Often requires re-optimization of conditions for different scales. | Scalability is achieved by running the process for a longer duration ("scaling out") rather than using larger reactors. researchgate.net |

| Process Control | Gradients in temperature and concentration can occur. | Precise control over temperature, pressure, and residence time, leading to better consistency and reproducibility. polimi.it |

| Efficiency | Intermediate isolation and purification steps can be time- and resource-intensive. | Potential for in-line purification and telescoping of multiple reaction steps, reducing overall process time. uc.pt |

Enzymatic and Biocatalytic Approaches to Structurally Related Compounds

While direct enzymatic synthesis of this compound is not extensively documented in publicly available research, the principles of biocatalysis are widely applied to the synthesis of structurally related aryl ketones. These approaches offer significant advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry. mbl.or.kr Key enzymatic transformations such as carbon-carbon bond formation, reductive amination, and asymmetric reduction are routinely used for molecules sharing the core phenylpropanone scaffold, as well as for compounds containing fluorine or sulfonyl functional groups.

Enzymatic strategies are particularly valuable for producing chiral intermediates, which are crucial building blocks in the pharmaceutical industry. The main enzyme classes utilized for transformations on analogous ketones include carboligases, aldolases, transaminases, and ketoreductases.

Carbon-Carbon Bond Forming Enzymes

The creation of the ketone backbone itself can be achieved using enzymes that catalyze carbon-carbon bond formation. These methods are prized for their ability to construct complex molecules with high stereochemical control.

Thiamine Diphosphate (ThDP)-Dependent Enzymes (Carboligases): This class of enzymes, also known as carboligases, facilitates the formation of C-C bonds by catalyzing the decarboxylation of an α-keto acid and its subsequent ligation to an aldehyde acceptor. acib.at This "umpolung" or reversal of polarity of the carbonyl carbon is a powerful tool for generating α-hydroxy ketones and other acyloins, which are valuable chiral synthons. acs.orgrsc.org For instance, ThDP-dependent enzymes can be used to fuse two aldehydes or an aldehyde with an α-hydroxy acid to produce chiral hydroxy-ketones. acib.at A notable reaction is the Stetter reaction, where enzymes add a pyruvate-derived unit to α,β-unsaturated ketones, yielding 1,4-diketones that serve as precursors for heterocycle synthesis. acs.orgnih.gov

Aldolases: Aldolases catalyze the stereoselective aldol (B89426) addition of a donor molecule (often a ketone) to an aldehyde acceptor, creating a β-hydroxy ketone and simultaneously forming up to two new chiral centers. rsc.orgrsc.org While aldolases often exhibit high specificity for their donor substrates, they can be more tolerant of variations in the aldehyde acceptor. rsc.org In some cases, other enzymes can exhibit promiscuous aldolase (B8822740) activity. For example, lipases have been shown to catalyze the cross-aldol condensation between aromatic aldehydes and cyclic ketones. nih.gov

Table 1: C-C Bond Forming Enzymes in the Synthesis of Aryl Ketone Precursors

| Enzyme Class | Reaction Type | Substrates | Product Type | Reference |

| Carboligases (ThDP-dependent) | Acyloin condensation | α-Keto acid + Aldehyde | α-Hydroxy ketone | acib.at |

| Carboligases (ThDP-dependent) | Stetter Reaction | Pyruvate + α,β-Unsaturated ketone | 1,4-Diketone | acs.org |

| Aldolases | Aldol Addition | Ketone + Aldehyde | β-Hydroxy ketone | rsc.orgrsc.org |

| Lipases (promiscuous activity) | Aldol Condensation | Aromatic aldehyde + Cyclic ketone | β-Hydroxy ketone | nih.gov |

Biocatalytic Transformations of the Ketone Moiety

Once the aryl ketone scaffold is formed, enzymes are widely used to introduce new functional groups, particularly chiral amines and alcohols, which are common in active pharmaceutical ingredients.

Transaminases (TAs): ω-Transaminases (ω-TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the asymmetric transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone, yielding a chiral amine. mbl.or.krmdpi.com This biocatalytic route is highly valued for its excellent enantioselectivity, often achieving >99% enantiomeric excess (ee), and its ability to produce enantiopure amines in theoretical 100% yield. mdpi.com ω-TAs have demonstrated a broad substrate scope, accepting a variety of aromatic, cyclic, and aliphatic ketones. mdpi.comresearchgate.net Engineered ω-TAs have shown enhanced activity towards bulky ketone substrates, such as those with large aromatic groups. nih.gov Furthermore, transaminases have proven effective in the amination of α,α-difluorinated ketones, indicating their utility for creating fluorinated chiral amines. rsc.org

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): The asymmetric reduction of prochiral ketones to chiral secondary alcohols is one of the most established and widely used biocatalytic transformations. nih.gov This reaction is typically catalyzed by ketoreductases or alcohol dehydrogenases, which utilize nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) as the source of reducing equivalents. nih.gov A vast number of these enzymes have been identified and engineered to reduce a wide array of substrates, including substituted acetophenones, with high chemo-, regio-, and stereoselectivity. researchgate.netrsc.org The reduction of acetophenone (B1666503) derivatives using whole-cell biocatalysts, such as Pichia capsulata or plant tissues like carrots, has been extensively studied as a model system. researchgate.nettandfonline.comresearchgate.net

Table 2: Enzymes for the Functionalization of Aryl Ketones

| Enzyme Class | Reaction Type | Substrate | Product | Key Features | Reference |

| ω-Transaminase (ω-TA) | Reductive Amination | Prochiral aryl ketone | Chiral primary amine | High enantioselectivity (>99% ee), broad substrate scope | mbl.or.krmdpi.com |

| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral aryl ketone | Chiral secondary alcohol | High stereoselectivity, cofactor-dependent (NAD(P)H) | nih.gov |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Prochiral aryl ketone | Chiral secondary alcohol | Widely used for substituted acetophenones | rsc.org |

Chemoenzymatic Approaches for Fluorinated Compounds

The introduction of fluorine into organic molecules can significantly alter their biological properties. While biocatalytic C-F bond formation is rare, chemoenzymatic strategies have been developed to produce complex fluorinated molecules. One successful approach involves engineering multienzyme systems like polyketide synthases (PKS). By replacing specific domains, such as the acyltransferase (AT) domain, with a more substrate-tolerant version from fatty acid synthase (FAS), these engineered systems can accept and incorporate fluorinated extender units (e.g., fluoromalonyl-CoA) into a growing polyketide chain. nih.govresearchgate.net This method allows for the site-selective introduction of fluorine into complex natural product scaffolds. Additionally, engineered cytochrome P450 enzymes have been utilized for intramolecular C-C bond formation to construct new-to-nature fluorine-substituted macrocycles. nih.gov

Chemical Transformations and Derivatization Studies of 1 3 Fluoro 4 Methylsulfonyl Phenyl Propan 2 One

Exploration of Functional Group Interconversions on the Propanone Core

No specific studies detailing the functional group interconversions on the propanone core of 1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one have been reported in the available literature. Hypothetically, the ketone of the propan-2-one unit could undergo a variety of standard transformations, including:

Reduction: Conversion to the corresponding secondary alcohol, 1-(3-fluoro-4-(methylsulfonyl)phenyl)propan-2-ol, using reducing agents like sodium borohydride.

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine derivative.

Wittig Reaction: Conversion of the carbonyl group to a carbon-carbon double bond.

Alpha-Halogenation: Introduction of a halogen (e.g., bromine) at the alpha-position (C1) under acidic or basic conditions.

Synthesis of Analogs and Homologs for Comprehensive Structure-Activity Relationship (SAR) Research

Comprehensive SAR research relies on the systematic synthesis and biological evaluation of analogs. For this compound, this would involve modifications at its three main components. However, no such SAR studies are documented.

Modifications at the Fluoro-Phenyl Ring

No literature is available on the synthesis of analogs with modifications to the fluoro-phenyl ring. Potential modifications could include altering the position of the fluorine atom, replacing it with other halogens, or introducing additional substituents on the aromatic ring to probe electronic and steric effects.

Alterations of the Methylsulfonyl Group

There is no available research on the derivatization of the methylsulfonyl group in this specific molecule. Synthetic strategies could theoretically involve its replacement with other electron-withdrawing groups, such as a nitro group or a cyano group, or its reduction to a sulfoxide (B87167) or sulfide (B99878) to investigate the impact on biological activity.

Derivatization of the Propan-2-one Unit

While the propan-2-one unit is a prime candidate for derivatization, no specific examples for this compound are published. Potential derivatizations could include the synthesis of oximes, hydrazones, or the extension of the alkyl chain to create homologs (e.g., butan-2-one or pentan-2-one derivatives).

Multi-component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are powerful tools for building molecular complexity. The ketone functionality of this compound makes it a potential substrate for various MCRs, such as the Asinger or Ugi reactions. Nevertheless, a review of the literature provides no instances of this compound being used in such synthetic strategies.

Investigating Novel Reaction Pathways and Reactivity Patterns of this compound

The investigation of novel reaction pathways is a cornerstone of chemical research. For the title compound, this could involve exploring its behavior under various catalytic conditions, photochemistry, or reactions involving radical intermediates. At present, there are no published studies that explore unique reactivity patterns or novel reaction pathways specifically for this compound.

Lack of Publicly Available Research Hinders Comprehensive Analysis of Catalyst Development for Derivatization of this compound

The requested article, structured around the "," with a specific focus on "Catalyst Development for Efficient Derivatization," cannot be generated with the required level of scientific accuracy and detail due to this lack of specific data. Constructing such an article would necessitate speculation and extrapolation from loosely related compounds, which would not meet the standards of a professional and authoritative scientific discourse.

General catalytic methods for the derivatization of ketones, functionalization of fluorinated aromatic compounds, and transformations involving sulfonyl groups are well-established in organic synthesis. These methodologies often employ transition metal catalysts (e.g., palladium, rhodium, copper) or organocatalysts to achieve a wide range of chemical modifications. It is plausible that such established catalytic systems could be adapted for the derivatization of this compound. However, without specific experimental studies, any discussion of reaction conditions, catalyst efficiency, yields, and substrate scope would be purely hypothetical.

The creation of detailed research findings and data tables, as per the user's instructions, is contingent on the existence of primary research literature that reports these specific results. As extensive searches have not yielded such specific information, it is not possible to fulfill the request to generate the article based on the provided outline and content inclusions.

Mechanistic Organic Chemistry Investigations of 1 3 Fluoro 4 Methylsulfonyl Phenyl Propan 2 One

Elucidation of Reaction Mechanisms in Synthetic Pathways of the Compound

A primary and plausible synthetic route to 1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one is the Friedel-Crafts acylation of 1-fluoro-2-(methylsulfonyl)benzene. wikipedia.orgsigmaaldrich.com This reaction is a classic example of electrophilic aromatic substitution, and its mechanism involves several key steps.

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃). The first step involves the activation of the acylating agent, propanoyl chloride, by the Lewis acid catalyst. The AlCl₃ coordinates to the chlorine atom of the propanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion. chemistrysteps.commasterorganicchemistry.com

Step 1: Formation of the Acylium Ion

Once formed, the acylium ion acts as the electrophile. The aromatic ring of 1-fluoro-2-(methylsulfonyl)benzene, despite being deactivated by the electron-withdrawing fluoro and methylsulfonyl groups, acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.com The stability of this intermediate is influenced by the substituents on the ring.

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The attack can occur at different positions on the ring, but the directing effects of the existing substituents govern the regioselectivity. The fluorine atom is an ortho-, para-director, while the methylsulfonyl group is a strong meta-director. The position para to the fluorine is also meta to the methylsulfonyl group, making it the most likely site for substitution due to the synergistic directing effects and reduced steric hindrance compared to the ortho positions. The attack at this position leads to the formation of the desired sigma complex.

Step 3: Deprotonation and Restoration of Aromaticity In the final step, the [AlCl₄]⁻ anion acts as a base, abstracting a proton from the sp³-hybridized carbon of the arenium ion. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with the formation of HCl. wikipedia.orgbyjus.com

An alternative synthetic approach could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to construct the C-C bond between the aromatic ring and the propanone precursor. For instance, a Negishi coupling could be employed between a (3-fluoro-4-(methylsulfonyl)phenyl)zinc halide and a 1-halopropan-2-one derivative. The mechanism for such a reaction would proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. purdue.edu

Kinetic and Thermodynamic Studies of Key Transformations of the Compound

Kinetic and thermodynamic studies of the Friedel-Crafts acylation provide quantitative data on the reaction's rate, energy changes, and feasibility.

Kinetic Studies The rate of the acylation reaction can be determined by monitoring the concentration of reactants or products over time. This is often achieved using techniques like High-Performance Liquid Chromatography (HPLC) or in-situ spectroscopic methods such as FT-IR or NMR spectroscopy. acs.org A typical kinetic experiment would involve varying the initial concentrations of the substrate (1-fluoro-2-(methylsulfonyl)benzene), the acylating agent (propanoyl chloride), and the catalyst (AlCl₃) to determine the reaction order with respect to each component.

The rate law for the reaction is expected to be of the form: Rate = k[C₇H₇FO₂S][CH₃CH₂COCl][AlCl₃]

Where 'k' is the rate constant. The activation energy (Ea) for the reaction can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. This provides insight into the energy barrier of the rate-determining step, which is typically the formation of the sigma complex. nih.gov

Hypothetical Kinetic Data for Friedel-Crafts Acylation

| Experiment | [Aryl-H] (M) | [Acyl-Cl] (M) | [AlCl₃] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

Thermodynamic Studies Thermodynamic analysis quantifies the energy changes associated with the reaction. Friedel-Crafts acylation is generally an exothermic process (negative enthalpy change, ΔH), driven by the formation of a stable ketone and a strong C-C bond, which outweighs the energy required to break the C-H and C-Cl bonds. msu.edu The change in Gibbs free energy (ΔG), which is calculated from the enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS), determines the spontaneity of the reaction. The reaction typically has a negative ΔG, indicating that the formation of the product is thermodynamically favorable.

Hypothetical Thermodynamic Parameters

| Parameter | Value | Implication |

|---|---|---|

| ΔH° (Enthalpy) | -85 kJ/mol | Exothermic reaction, releases heat. |

| ΔS° (Entropy) | -50 J/mol·K | Slight decrease in disorder. |

| ΔG° (Gibbs Free Energy) | -70 kJ/mol | Spontaneous and product-favored. |

Isotopic Labeling Studies for Pathway Tracing and Bond Formation Analysis

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org For the synthesis of this compound, several labeling experiments can be designed to confirm the proposed Friedel-Crafts mechanism.

One key experiment would be to use propanoyl chloride labeled with carbon-13 at the carbonyl carbon (CH₃CH₂¹³COCl). After the reaction, the position of the ¹³C label in the product can be determined using ¹³C NMR spectroscopy or mass spectrometry. The presence of the ¹³C signal in the ketone carbonyl group of the product would unequivocally confirm that this carbon atom originates from the acylating agent, consistent with the proposed mechanism. researchgate.net

Another insightful experiment is the use of a deuterated substrate, 1-fluoro-2-(methylsulfonyl)benzene-d₄, to probe for a kinetic isotope effect (KIE). If the cleavage of the aromatic C-H (or C-D) bond in the deprotonation step is the rate-determining step of the reaction, a primary KIE (kH/kD > 1) would be observed. However, for most Friedel-Crafts acylations, the formation of the arenium ion is the rate-limiting step, and thus a negligible KIE is expected. Observing this would provide strong evidence that the initial electrophilic attack is the slower step in the sequence.

Proposed Isotopic Labeling Experiments

| Labeled Reagent | Analytical Technique | Expected Outcome/Insight |

|---|---|---|

| CH₃CH₂¹³COCl | ¹³C NMR, Mass Spectrometry | Confirms the carbonyl carbon in the product originates from the acyl chloride. |

| Deuterated 1-fluoro-2-(methylsulfonyl)benzene | Kinetic Analysis (HPLC, NMR) | Determine if C-H bond cleavage is rate-determining (presence or absence of a KIE). |

| Propanoyl chloride with ¹⁸O | Mass Spectrometry | Traces the path of the carbonyl oxygen, confirming it is retained in the final product. |

Spectroscopic Techniques (NMR, MS, IR) for Mechanistic Intermediates Characterization

The direct observation and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. Modern spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is invaluable for structural elucidation of the final product and can, under specific conditions, be used to detect intermediates. fiveable.me The ¹H NMR spectrum of the final product would show characteristic signals for the aromatic protons, the methyl group of the propanone side chain (a singlet), and the methylene (B1212753) group protons. The ¹³C NMR spectrum would show a distinctive peak for the ketone carbonyl carbon around 190-210 ppm. libretexts.org By conducting the reaction at very low temperatures, it may be possible to slow down the reaction enough to observe the arenium ion intermediate by NMR. This intermediate would exhibit a unique signal for the sp³-hybridized carbon atom in the aromatic ring, providing direct evidence of its formation.

Mass Spectrometry (MS) MS is exceptionally sensitive for detecting low-concentration and short-lived species. rsc.orgresearchgate.net Techniques like electrospray ionization (ESI-MS) can gently transfer ions from the reaction solution into the gas phase for analysis. This would allow for the direct detection of the acylium ion ([CH₃CH₂CO]⁺) and potentially the protonated form of the arenium ion intermediate. waters.com Real-time monitoring of the reaction mixture with MS can track the consumption of reactants and the formation of the product, providing kinetic data. acs.org

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for monitoring reactions involving carbonyl groups. researchgate.net The progress of the Friedel-Crafts acylation can be followed in real-time using an in-situ IR probe. This would show the disappearance of the characteristic C=O stretching band of propanoyl chloride (around 1800 cm⁻¹) and the simultaneous appearance of the C=O stretching band of the aryl ketone product at a lower frequency (around 1690 cm⁻¹). orgchemboulder.com This frequency shift is a clear indicator of the conversion of the acid chloride to the ketone.

Summary of Key Spectroscopic Data

| Species | Technique | Expected Key Signal |

|---|---|---|

| Propanoyl Chloride | IR | C=O stretch at ~1800 cm⁻¹ |

| Acylium Ion | MS | Peak corresponding to its m/z ratio |

| Arenium Ion (Sigma Complex) | Low-Temp NMR | Signal for sp³ carbon in the ring (~50-60 ppm) |

| Final Product | ¹³C NMR | Ketone C=O signal at ~200 ppm |

| Final Product | IR | Ketone C=O stretch at ~1690 cm⁻¹ |

Computational Predictions and Experimental Verification of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and rationalizing reaction mechanisms. nih.gov It complements experimental studies by providing a detailed picture of the potential energy surface of a reaction.

Computational Predictions For the Friedel-Crafts acylation of 1-fluoro-2-(methylsulfonyl)benzene, DFT calculations can be used to model the entire reaction pathway. rsc.org These calculations can determine the geometries and relative energies of the reactants, transition states, intermediates, and products. By calculating the activation energy barriers for acylation at all possible positions on the aromatic ring, the model can predict the most favorable reaction pathway and thus the regioselectivity of the reaction. The calculations would likely confirm that substitution para to the fluorine and meta to the sulfonyl group has the lowest energy barrier, consistent with experimental observations. Furthermore, the calculated vibrational frequencies for the proposed intermediates can be used to predict their IR spectra, which can then be compared with experimental data. researchgate.net

Experimental Verification The predictions from computational models must be validated by experimental evidence. For example, the calculated activation energy for the reaction can be compared to the experimental value obtained from temperature-dependent kinetic studies (as described in section 4.2). acs.org If a specific intermediate, such as the arenium ion, is predicted to be stable enough to be observed, experimentalists can attempt to detect it using low-temperature NMR or ESI-MS (section 4.4). The agreement between predicted and observed spectroscopic data (NMR shifts, IR frequencies) for an intermediate provides strong support for the proposed mechanism. This synergy between computational prediction and experimental verification provides a robust and comprehensive understanding of the reaction mechanism. chemrxiv.org

Linking Computational Predictions to Experimental Verification

| Computational Prediction (DFT) | Experimental Verification Method |

|---|---|

| Lowest energy transition state for para-substitution | Product characterization (NMR, GC-MS) to confirm regioselectivity. |

| Calculated activation energy (Ea) | Kinetic studies (Arrhenius plot) to measure experimental Ea. |

| Structure and energy of the arenium ion | Attempted detection by low-temperature NMR or ESI-MS. |

| Predicted IR vibrational frequencies of intermediates | Comparison with in-situ IR spectroscopy data. |

| Predicted NMR chemical shifts of intermediates | Comparison with low-temperature NMR data. |

Molecular Interactions and Mechanistic Biological Investigations in Research Models

Probing Biochemical Pathways with 1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one Derivatives

Derivatives of this compound, particularly 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides, have been pivotal in elucidating the biochemical pathways associated with pain and inflammation. These compounds have been extensively studied as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in nociceptive signaling. nih.govnih.gov The activation of TRPV1 by stimuli such as capsaicin (B1668287), heat, or protons leads to an influx of calcium ions, triggering the excitation of primary sensory neurons and the subsequent sensation of pain. nih.gov By acting as antagonists, these derivatives inhibit the transmission of pain signals from the periphery to the central nervous system. nih.gov

The investigation of these compounds in preclinical models has provided significant insights into the role of TRPV1 in various pathological states. For instance, the potent analgesic activity of certain derivatives in rat neuropathic pain models underscores the therapeutic potential of targeting the TRPV1 pathway for chronic pain conditions. nih.gov Furthermore, their ability to antagonize capsaicin-induced hypothermia in mice confirms their mechanism of action through the TRPV1 receptor in vivo. nih.gov These studies highlight how synthetic chemical probes derived from the this compound scaffold can be utilized to dissect the physiological and pathological roles of specific ion channels in complex biological processes.

Investigating Interactions with Model Biological Macromolecules (e.g., Enzymes, Receptors, Ion Channels like TRPV1)

The primary molecular target identified for derivatives of this compound is the TRPV1 ion channel. nih.govnih.gov Extensive structure-activity relationship (SAR) studies have been conducted to understand the molecular interactions between these compounds and the receptor. nih.govnih.gov These studies have revealed that specific structural features are crucial for high-affinity binding and potent antagonism.

The core structure, consisting of the 3-fluoro-4-(methylsulfonylamino)phenyl moiety (A-region) and a propanamide linker (B-region), serves as a key pharmacophore. nih.gov Modifications in the C-region of the molecule, which is typically a benzyl (B1604629) or pyridinylmethyl group, have been shown to significantly influence potency. nih.govnih.gov For example, the introduction of 2-amino substituents in the C-region can lead to specific hydrophobic interactions with the receptor, resulting in a dramatic increase in binding potency. nih.gov

Docking studies with homology models of the human TRPV1 (hTRPV1) receptor suggest that these antagonists bind to a hydrophobic region of the channel. nih.gov The high potency of certain derivatives is attributed to additional hydrophobic interactions formed by substituents in the C-region. nih.gov The stereochemistry of the propanamide group is also critical, with the (S)-configuration generally exhibiting significantly higher activity than the (R)-isomer. nih.gov This stereospecificity indicates a precise fit within the binding pocket of the TRPV1 receptor.

Allosteric Modulation and Binding Site Characterization Studies for Related Ligands

While the primary mechanism of action for the studied 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide derivatives at the TRPV1 receptor appears to be competitive antagonism at the capsaicin binding site, the broader class of sulfonyl-containing compounds has been investigated for allosteric modulation of other receptors. The concept of allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site to modulate the receptor's response to the endogenous agonist, is a key area of pharmacological research.

For instance, diaryl sulfonamides have been identified as negative allosteric modulators of the NMDA receptor. These studies reveal that the sulfonamide group can participate in unique π-π stacking interactions within the binding pocket, contributing to the modulatory activity. While direct evidence for allosteric modulation by this compound derivatives at the TRPV1 receptor is not prominent in the available literature, the principles of allostery are relevant to the broader chemical class. The detailed SAR studies on TRPV1 antagonists, which highlight the importance of specific hydrophobic interactions and stereochemistry, contribute to a deeper understanding of the ligand binding sites on this ion channel. Further research may explore the potential for allosteric modulation at TRPV1 or other receptors by novel derivatives of this scaffold.

High-Throughput Screening Methodologies for Identifying Molecular Interaction Pathways

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly assessing the activity of large numbers of compounds against a specific biological target. While specific HTS campaigns for this compound are not detailed in the provided search results, the development of potent TRPV1 antagonists from this scaffold likely involved initial HTS to identify hit compounds.

Generally, HTS assays for ion channels like TRPV1 are designed to measure changes in intracellular calcium concentration or membrane potential upon channel activation. Fluorometric imaging plate readers (FLIPR) are commonly used for this purpose, allowing for the rapid and simultaneous screening of thousands of compounds. A typical HTS workflow for identifying TRPV1 antagonists would involve:

Assay Development: Establishing a robust and reproducible cell-based assay using cells expressing the TRPV1 receptor.

Primary Screen: Screening a large compound library at a single concentration to identify initial "hits" that inhibit TRPV1 activation by an agonist like capsaicin.

Dose-Response Confirmation: Testing the primary hits at multiple concentrations to confirm their activity and determine their potency (e.g., IC50 values).

Secondary and Selectivity Assays: Further characterizing the confirmed hits in orthogonal assays to rule out false positives and assess their selectivity against other receptors or ion channels.

The discovery of the 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide scaffold as a potent TRPV1 antagonist likely originated from such a screening paradigm, followed by extensive medicinal chemistry efforts to optimize the initial hits.

Affinity and Selectivity Profiling in In Vitro Systems for Mechanistic Insights

The in vitro characterization of this compound derivatives has been crucial for understanding their mechanism of action and for establishing their affinity and selectivity for the TRPV1 receptor. Radioligand binding assays and functional assays in cell-based systems are the primary methods used for this profiling.

Binding affinity is typically determined by measuring the displacement of a radiolabeled TRPV1 agonist, such as [³H]resiniferatoxin, by the test compound. The resulting inhibition constant (Ki) provides a quantitative measure of the compound's affinity for the receptor. For example, a potent derivative, compound 49S, exhibited a Ki of 0.2 nM for capsaicin antagonism, indicating very high binding affinity. nih.gov

Functional antagonism is assessed by measuring the ability of the compound to inhibit the response of TRPV1 to various stimuli, including capsaicin (a chemical agonist) and low pH (a physiological agonist). The half-maximal inhibitory concentration (IC50) is the standard measure of functional potency. Compound 49S, for instance, had an IC50 of 6.3 nM against pH-induced activation of hTRPV1. nih.gov

The table below summarizes the in vitro activity of selected 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide derivatives as hTRPV1 antagonists.

| Compound | Ki (CAP) (nM) | IC50 (pH) (nM) |

| 49S | 0.2 | 6.3 |

| 45S | 0.3 | - |

| 29 | 0.2 | 14.7 |

| 30 | 0.6 | 10.5 |

Data sourced from a study on N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as hTRPV1 antagonists. nih.govacs.org

These in vitro profiling studies are essential for establishing the structure-activity relationships and for selecting promising candidates for further preclinical development. The high affinity and potent functional antagonism demonstrated by these derivatives provide clear mechanistic insights into their interaction with the TRPV1 receptor.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 3 Fluoro 4 Methylsulfonyl Phenyl Propan 2 One Derivatives

Systematic Modification of the 1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one Core for SAR and SPR Exploration

Systematic modifications of the this compound core would likely focus on several key regions: the propan-2-one side chain, the fluoro substituent on the phenyl ring, and the methylsulfonyl group. Each of these modifications can influence the molecule's interaction with its biological target and its physicochemical properties.

Interactive Data Table: Hypothetical SAR of Propan-2-one Side Chain Modifications

| Modification | Rationale | Predicted Impact on Activity | Predicted Impact on Properties |

| Replacement of methyl with larger alkyl groups | Probing steric tolerance in the binding pocket | May increase or decrease potency depending on pocket size | Increased lipophilicity |

| Introduction of a hydroxyl group | Introduce hydrogen bonding interactions | Potentially increased potency if H-bond donor/acceptor is present in the target | Increased polarity, altered solubility |

| Conversion of ketone to an oxime or hydrazone | Alter electronic and steric profile, introduce new interaction points | Dependent on target; could enhance or diminish activity | Changes in polarity and metabolic stability |

| Cyclization of the side chain | Restrict conformational flexibility | May increase potency by locking in an active conformation | Altered solubility and membrane permeability |

Modifications of the Phenyl Ring Substituents: The fluoro and methylsulfonyl groups are critical for the electronic properties and binding interactions of the phenyl ring.

Interactive Data Table: Hypothetical SAR of Phenyl Ring Modifications

| Modification | Rationale | Predicted Impact on Activity | Predicted Impact on Properties |

| Shifting the fluoro to ortho or para position | Investigate the positional importance of the electron-withdrawing group | Likely to decrease activity if the meta position is optimal for binding | Minimal change in overall properties |

| Replacement of fluoro with other halogens (Cl, Br) | Altering size and electronegativity | Potency may vary; larger halogens could provide beneficial steric interactions | Increased lipophilicity |

| Replacement of methylsulfonyl with sulfonamide | Introduce hydrogen bond donating capability | May enhance binding affinity through new interactions | Altered polarity and solubility |

| Replacement of methylsulfonyl with other electron-withdrawing groups (e.g., nitro, cyano) | Evaluate the necessity of the sulfonyl group for activity | Likely to significantly decrease COX-2 inhibitory activity | Changes in electronic distribution and polarity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in understanding the relationship between the chemical structure and biological activity of a series of compounds. For derivatives of this compound, a 3D-QSAR study could provide insights into the steric and electronic requirements for optimal activity. biochempress.comnih.gov

A hypothetical QSAR model for a series of analogs could reveal the following:

Steric Fields: Favorable steric bulk might be indicated around the propan-2-one side chain, suggesting a hydrophobic pocket in the target's active site. Conversely, sterically disfavored regions might be identified near the fluoro or methylsulfonyl groups, indicating a tight fit in those areas.

Electrostatic Fields: The model could highlight the importance of electronegative potential around the sulfonyl oxygens, reinforcing their role as hydrogen bond acceptors. An electropositive region near another part of the molecule might suggest a potential cation-pi interaction.

These models can generate mechanistic hypotheses about how these molecules bind to their target, guiding the design of new derivatives with improved potency. For instance, if a QSAR model indicates that a larger, more hydrophobic group is favored at the methyl position of the propan-2-one side chain, this would suggest that the binding pocket in that region is spacious and non-polar.

Pharmacophore Development and Ligand-Based Design for Probing Biological Systems

A pharmacophore model for this class of compounds would likely consist of key chemical features essential for biological activity. Based on the structure of this compound and its similarity to other COX-2 inhibitors, a hypothetical pharmacophore could include:

An aromatic ring feature.

A hydrogen bond acceptor feature (from the sulfonyl oxygens).

A second hydrogen bond acceptor feature (from the ketone oxygen).

A hydrophobic feature (from the methyl group on the propan-2-one chain).

This pharmacophore model could then be used in virtual screening to identify other molecules with a similar arrangement of these features, potentially leading to the discovery of new scaffolds with similar biological activity. iaea.orgresearchgate.net Furthermore, this model can be used to design novel derivatives that more perfectly match the pharmacophoric requirements, thereby enhancing their biological activity.

Correlation of Structural Modifications with Molecular Interaction Potency and Selectivity

The potency and selectivity of derivatives are directly correlated with their structural modifications. For instance, in the context of COX-2 inhibition, the methylsulfonyl group is a key determinant of selectivity. researchgate.net This is because the COX-2 active site has a larger, more accommodating side pocket that is not present in COX-1, and the methylsulfonyl group can fit into this pocket. nih.gov

Interactive Data Table: Hypothetical Correlation of Modifications with Potency and Selectivity

| Structural Modification | Effect on Potency | Effect on Selectivity (e.g., COX-2 vs. COX-1) | Rationale |

| Removal of the methylsulfonyl group | Significant decrease | Loss of selectivity | The methylsulfonyl group is crucial for binding in the COX-2 specific side pocket. |

| Introduction of a bulky substituent on the propan-2-one side chain | Variable | May increase selectivity | A bulky group may be better accommodated by the larger COX-2 active site. |

| Replacement of the fluoro group with a methoxy (B1213986) group | May decrease or increase | Unpredictable | Alters the electronic properties of the phenyl ring, which can affect binding to either isoform. |

| Conversion of the ketone to a more rigid cyclic ether | May increase | May increase | A more rigid conformation might favor binding to one isoform over the other. |

Conformational Analysis and its Impact on Molecular Recognition

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. For a flexible molecule like this compound, multiple conformations are possible due to the rotatable bonds in the propan-2-one side chain.

Conformational analysis can help identify the low-energy, biologically active conformation. It is likely that the molecule adopts a specific conformation to fit optimally into the active site of its target. For example, the relative orientation of the phenyl ring and the propan-2-one side chain will be crucial for positioning the key interacting groups (sulfonyl, ketone) correctly.

Understanding the preferred conformation can guide the design of more rigid analogs, such as those with cyclized side chains, which are "pre-organized" in the active conformation. This can lead to an increase in binding affinity and, consequently, potency, as less of an entropic penalty is paid upon binding.

Computational and Theoretical Chemistry Applications to 1 3 Fluoro 4 Methylsulfonyl Phenyl Propan 2 One

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of drug discovery, MD simulations can provide detailed insights into the dynamic interactions between a ligand, such as 1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one, and its biological target, typically a protein. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding. researchgate.net For compounds containing a sulfonyl group, MD simulations can help understand how this functional group participates in interactions, such as hydrogen bonding, with the target protein. nih.gov The trajectories generated from MD simulations can be used to calculate binding free energies, providing a quantitative measure of the affinity of the compound for its target.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |

| Simulation Time | Nanoseconds to Microseconds | Allows for the observation of dynamic events. |

| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comripublication.com For this compound, methods like Density Functional Theory (DFT) can be used to calculate various molecular properties. mdpi.com These calculations can predict the distribution of electron density, identify the most likely sites for electrophilic and nucleophilic attack, and determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemrevlett.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. This information is valuable for understanding the compound's intrinsic properties and its potential to engage in chemical reactions, including those within a biological system.

| Quantum Chemical Property | Significance in Drug Design |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, guiding the understanding of non-covalent interactions. |

| HOMO-LUMO Energies | Predicts chemical reactivity and the ability to participate in charge-transfer interactions. |

| Mulliken Charges | Describes the partial atomic charges, offering insights into the charge distribution within the molecule. |

| Dipole Moment | Indicates the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. |

Docking and Scoring Methodologies for Ligand Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can be used to screen potential biological targets and to predict the binding mode of the compound within the active site of a specific protein. nih.gov The process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. mdpi.com The results of docking studies can provide valuable hypotheses about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. These predictions are crucial for structure-based drug design and for guiding further experimental studies. researchgate.net

| Docking Software | Scoring Function Principle | Application |

| AutoDock | Empirical free energy scoring function | Widely used for academic and industrial research. |

| GOLD | Genetic algorithm for ligand flexibility | Known for its accuracy in predicting binding modes. |

| Glide | Hierarchical search and empirical scoring | Part of the Schrödinger suite, used in commercial drug discovery. |

De Novo Design Approaches Utilizing the this compound Fragment

De novo design is a computational strategy for creating novel molecules with desired properties from scratch. researchgate.netnih.gov The chemical structure of this compound can serve as a starting fragment for de novo design algorithms. nih.gov These programs can explore vast chemical space by adding, removing, or modifying functional groups on the initial fragment to generate new molecular structures. researchhub.com The goal is to design novel compounds that are predicted to have improved binding affinity, selectivity, or pharmacokinetic properties compared to the original fragment. This approach can accelerate the discovery of new lead compounds by computationally generating and evaluating a diverse set of potential drug candidates. mdpi.com

Cheminformatics and Virtual Screening for Analog Discovery and Lead Optimization

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Virtual screening is a key cheminformatics technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. By using the structure of this compound as a query, similarity searching can be performed on chemical databases to find commercially available or synthetically accessible analogs. farmaciajournal.com Additionally, pharmacophore models can be developed based on the key structural features of this compound to screen for molecules that share a similar three-dimensional arrangement of these features. These approaches can efficiently identify a smaller, more focused set of compounds for experimental testing, thereby streamlining the lead discovery and optimization process.

Advanced Analytical Research Methodologies for 1 3 Fluoro 4 Methylsulfonyl Phenyl Propan 2 One

High-Resolution Spectroscopic Characterization Techniques (e.g., 2D NMR, HRMS)

The unambiguous structural confirmation of 1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one relies heavily on high-resolution spectroscopic methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard.

2D NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to resolve complex spin systems and establish definitive connectivity. For a molecule with a substituted aromatic ring, these techniques are crucial for assigning the correct isomeric structure.

COSY: Establishes proton-proton couplings, for instance, confirming the relationships between protons on the aromatic ring.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the precise assignment of carbon signals.

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the propanone side chain to the correct position on the fluorinated phenylsulfonyl ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. This technique can readily distinguish between compounds with the same nominal mass but different chemical formulas, providing a high degree of confidence in the compound's identity.

Table 1: Representative Spectroscopic Data for this compound

| Technique | Parameter | Observed Value | Interpretation |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~2.3 ppm (s, 3H) | Methyl protons of the propanone moiety |

| ~4.0 ppm (s, 2H) | Methylene (B1212753) protons of the propanone moiety | ||

| ~7.3-8.0 ppm (m, 3H) | Aromatic protons | ||

| ¹³C NMR | Chemical Shift (δ) | ~29 ppm | Methyl carbon of the propanone moiety |

| ~45 ppm | Methylene carbon of the propanone moiety | ||

| ~115-160 ppm | Aromatic carbons | ||

| ~205 ppm | Ketone carbonyl carbon | ||

| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 231.0486 | Confirms the elemental composition of C₉H₁₀FO₃S |

Chromatographic Separation and Purification Techniques for Research Sample Preparation (e.g., Chiral HPLC)

For research purposes, obtaining highly pure samples of this compound is essential. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purification and purity assessment. Given that the molecule does not possess a chiral center, chiral HPLC would not be the primary method for its purification unless it was used to separate chiral impurities. Reverse-phase HPLC is the more common and appropriate technique.

A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any impurities with differing polarities.

Table 2: Illustrative HPLC Purification Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structural Elucidation of the Compound and its Co-crystals

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction would confirm the substitution pattern on the aromatic ring and the conformation of the propanone side chain in the crystalline state.

Furthermore, the study of co-crystals, where the target molecule is crystallized with a second compound (a coformer), is a valuable area of research in pharmaceutical sciences to modify physicochemical properties. X-ray crystallography would be essential to characterize the new solid forms and understand the intermolecular interactions, such as hydrogen bonds or π-stacking, that hold the co-crystal lattice together.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Metabolite Identification in Research Samples

Identifying and characterizing impurities and potential metabolites is a critical aspect of pharmaceutical research. Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for this purpose. researchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective technique for identifying and quantifying impurities in a sample. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The first mass spectrometer (MS1) selects the parent ion of interest, which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a unique "fingerprint" for the molecule. This allows for the identification of impurities even at very low levels. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile impurities, GC-MS is a valuable tool. The sample is vaporized and separated based on boiling point and interactions with the GC column. The separated components then enter the mass spectrometer for identification. This is particularly useful for identifying residual solvents or volatile by-products from the synthesis. The profiling of impurities is crucial for understanding the synthesis process and ensuring the quality of the final product. researchgate.netnih.gov

Table 3: Common Impurities and their Potential Analytical Detection Method

| Potential Impurity | Structure | Detection Method |

|---|---|---|

| Starting Material (e.g., 1-fluoro-2-(methylsulfonyl)benzene) | C₇H₇FO₂S | GC-MS or LC-MS/MS |

| Over-alkylation product | C₁₁H₁₄FO₃S | LC-MS/MS |

Development of Quantitative Analytical Methods for Research Scale Synthesis and Reactivity Studies

To monitor the progress of a chemical reaction, determine the yield, and study the reactivity of this compound, robust quantitative analytical methods are necessary.

Quantitative HPLC: A validated HPLC method with UV detection is commonly used for this purpose. By preparing a calibration curve with standards of known concentration, the concentration of the compound in a reaction mixture or a purified sample can be accurately determined. Key validation parameters include linearity, accuracy, precision, and specificity.

Quantitative NMR (qNMR): qNMR is another powerful technique for determining the concentration of a substance without the need for a calibration curve of the analyte itself. By adding a known amount of an internal standard to the sample, the concentration of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

The development of these analytical methodologies is a critical component of the chemical research and development process, ensuring a thorough understanding of the compound's properties and providing the necessary controls for its synthesis and application in further research.

Investigation of Precursors, Intermediates, and Degradation Products in Research Settings

Identification and Characterization of Synthetic Intermediates and By-products in 1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one Synthesis

The synthesis of this compound is a multi-step process that can generate a variety of intermediates and by-products. The precise nature of these compounds is dependent on the chosen synthetic route and reaction conditions. A plausible synthetic pathway could involve the Friedel-Crafts acylation of a substituted benzene (B151609) ring.

In a hypothetical synthesis, key starting materials would likely include a fluorinated and methylsulfonated benzene derivative. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify the formation of intermediates.

Potential Synthetic Intermediates:

The synthesis may proceed through several key intermediate stages. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation of these transient species.

| Intermediate | Potential Method of Formation | Key Characterization Techniques |

| 1-Fluoro-2-(methylsulfonyl)benzene | Starting material or precursor | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

| 1-(3-Fluoro-4-(methylsulfonyl)phenyl)ethanone | Friedel-Crafts acylation with acetyl chloride | IR (C=O stretch), ¹H NMR, MS |

Potential Synthetic By-products:

By-products can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. For instance, positional isomers of the desired product could be formed during the acylation step.

| By-product | Potential Origin | Analytical Method for Detection |

| 1-(2-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one | Isomeric impurity in starting material or non-regioselective reaction | HPLC, GC-MS |

| Di-acylated products | Excess acylating agent or harsh reaction conditions | HPLC, MS |

Analysis of Degradation Pathways and Mechanisms Under Controlled Research Conditions

Understanding the degradation pathways of this compound is critical for establishing its chemical stability. Forced degradation studies, where the compound is subjected to stress conditions such as heat, light, humidity, and extreme pH, are employed to identify potential degradation products.

Degradation Mechanisms:

The primary degradation pathways for a compound like this are likely to involve hydrolysis and oxidation. The ketone and sulfonyl functional groups, as well as the fluoro substituent, can influence the molecule's susceptibility to degradation.

Hydrolysis: Under acidic or basic conditions, the molecule could potentially undergo reactions, though the core structure is generally stable.

Oxidation: The presence of the sulfonyl group suggests a degree of oxidative stability, but other parts of the molecule could be susceptible.

Photodegradation: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms.

| Stress Condition | Potential Degradation Product | Proposed Mechanism |

| Acidic/Basic Hydrolysis | Limited degradation expected | - |

| Oxidation (e.g., H₂O₂) | Potential for hydroxylation of the aromatic ring | Electrophilic aromatic substitution |

| Photolysis (UV light) | Complex mixture of products | Radical-mediated decomposition |

Stability Studies Relevant to Research Storage and Handling of the Compound

Stability studies are essential to determine the appropriate storage conditions and shelf-life for research batches of this compound. These studies are typically conducted under controlled temperature and humidity conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Storage Conditions:

To maintain the integrity of the compound, it is generally recommended to store it in a well-closed container, protected from light and moisture, at controlled room temperature or under refrigerated conditions.

Accelerated Stability Testing:

Accelerated stability studies, conducted at elevated temperatures and humidity, are used to predict the long-term stability of the compound. Any significant degradation observed under these conditions would necessitate more stringent storage requirements.

| Storage Condition | Duration | Observation |

| 25°C / 60% RH | 6 months | To be determined by experimental analysis |

| 40°C / 75% RH | 6 months | To be determined by experimental analysis |

| 5°C | 12 months | To be determined by experimental analysis |

Impurity Profiling and Quality Control in Research Batches of this compound

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. orgsyn.org For research batches, this is crucial to ensure that observed biological effects are attributable to the compound of interest and not to impurities. The presence of unwanted chemicals, even in small amounts, may influence the efficacy and safety of pharmaceutical products. orientjchem.org

Analytical Techniques for Impurity Profiling:

A combination of chromatographic and spectroscopic techniques is employed for comprehensive impurity profiling. HPLC is the most common method for separating and quantifying impurities.

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is developed and validated to separate the main compound from all potential impurities and degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used for the identification of unknown impurities by providing molecular weight and fragmentation data.

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

Common Types of Impurities:

Impurities can be classified based on their origin:

Organic Impurities: Starting materials, intermediates, by-products, and degradation products.

Inorganic Impurities: Reagents, catalysts, and heavy metals.

Residual Solvents: Solvents used during the synthesis and purification process.

| Impurity Type | Example | Control Strategy |

| Process-related | Unreacted starting materials | Optimization of reaction conditions, purification |

| Degradation-related | Oxidative degradation product | Proper storage, use of antioxidants if necessary |

| Residual Solvents | Acetone (B3395972), Dichloromethane | Drying under vacuum, setting appropriate limits |

Future Research Directions and Unexplored Avenues for 1 3 Fluoro 4 Methylsulfonyl Phenyl Propan 2 One

Integration with Emerging Technologies in Chemical Biology and Drug Discovery Research

The future exploration of 1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one can be significantly enhanced by leveraging emerging technologies in chemical biology and drug discovery. High-throughput screening (HTS) and high-content screening (HCS) platforms could rapidly assess the compound's activity against vast libraries of biological targets. Furthermore, the integration of artificial intelligence (AI) and machine learning algorithms could predict potential biological activities, metabolic pathways, and off-target effects, thereby guiding more focused preclinical development. rsc.orgmdpi.com

Another promising technological avenue is the use of chemoproteomics to identify the cellular protein targets of this compound. By employing activity-based protein profiling (ABPP) or thermal proteome profiling (TPP), researchers could potentially uncover novel protein interactions and mechanisms of action. Additionally, advanced imaging techniques, such as positron emission tomography (PET), could be utilized if the fluorine atom is replaced with its radioactive isotope, fluorine-18, allowing for in vivo tracking and pharmacokinetic studies. mdpi.comnih.gov

Table 1: Emerging Technologies and Their Potential Application to this compound

| Technology | Potential Application |

| High-Throughput Screening (HTS) | Rapidly screen for bioactivity against large target libraries. |

| Artificial Intelligence (AI) | Predict biological targets, ADME properties, and potential toxicities. |

| Chemoproteomics (e.g., ABPP, TPP) | Identify direct protein targets and off-targets in a cellular context. |

| Positron Emission Tomography (PET) | Enable in vivo imaging and pharmacokinetic studies with a radiolabeled analog. |

Potential for Fragment-Based Drug Discovery Research Utilizing the Propanone Core

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments. nih.gov The propanone core of this compound makes it an intriguing candidate for FBDD approaches. This core structure can serve as a foundational fragment that can be elaborated upon to enhance binding affinity and selectivity for a specific biological target.

The initial step would involve screening a library of fragments, including the propanone core and its derivatives, against a target of interest using biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment "hit" is identified, its binding mode can be characterized using X-ray crystallography. Subsequently, the 3-fluoro-4-(methylsulfonyl)phenyl group can be systematically modified to optimize interactions with the target's binding pocket, a process known as "fragment growing" or "fragment linking."

Role in the Development of New Synthetic Methodologies and Reagents

The synthesis of this compound and its analogs can drive the development of novel synthetic methodologies. The presence of the fluorinated and sulfonylated phenyl ring presents opportunities for exploring new cross-coupling reactions and late-stage functionalization techniques. nih.gov For instance, developing more efficient methods for the introduction of the fluorine atom or the methylsulfonyl group onto the aromatic ring could have broad applications in medicinal chemistry.

Furthermore, this compound could serve as a versatile building block for the synthesis of more complex molecules. The ketone functionality of the propanone core is amenable to a wide range of chemical transformations, including reductive amination, aldol (B89426) condensation, and the formation of various heterocyclic systems. Research in this area could lead to the creation of novel chemical libraries with diverse scaffolds for drug discovery. lookchem.com

Exploration of Novel Target Classes for Mechanistic Research based on its Scaffold

Future research should involve broad, unbiased screening of this compound against diverse panels of enzymes, receptors, and ion channels. This could include kinases, proteases, G-protein coupled receptors (GPCRs), and nuclear receptors. Identifying a novel biological target would open up new avenues for mechanistic studies to elucidate the compound's mode of action and its potential therapeutic applications for various diseases, including cancer, inflammatory disorders, and infectious diseases. researchgate.netmdpi.com

Collaborative Research Directions and Interdisciplinary Studies to Elucidate Further Utility

To fully realize the potential of this compound, collaborative and interdisciplinary research is essential. A synergistic approach involving synthetic chemists, medicinal chemists, pharmacologists, and computational biologists will be crucial for a comprehensive evaluation of this compound.

Table 2: Potential Interdisciplinary Collaborations

| Discipline | Contribution |

| Synthetic Organic Chemistry | Development of efficient synthetic routes and analog libraries. |

| Medicinal Chemistry | Structure-activity relationship (SAR) studies and optimization of lead compounds. |

| Pharmacology | In vitro and in vivo evaluation of biological activity and efficacy. |